molecular formula C21H28N8 B12248444 6-(4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-9-methyl-9H-purine

6-(4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-9-methyl-9H-purine

Cat. No.: B12248444
M. Wt: 392.5 g/mol
InChI Key: UHRQVQKJMNGCBO-UHFFFAOYSA-N
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Description

6-(4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-9-methyl-9H-purine is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes a purine ring system substituted with a piperazine moiety and a tert-butyl group. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-9-methyl-9H-purine typically involves multi-step organic reactions. The starting materials often include purine derivatives and piperazine compounds. The synthetic route may involve:

    Formation of the Purine Core: The purine core can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions.

    Attachment of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the purine ring system.

    Reduction: Reduction reactions can be performed on the piperazine moiety.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the purine and piperazine rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the purine or piperazine rings.

Scientific Research Applications

6-(4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-9-methyl-9H-purine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-9-methyl-9H-purine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 6-(4-{2-tert-butyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-9-methyl-9H-purine lies in its specific substitution pattern and the presence of both purine and piperazine moieties. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C21H28N8

Molecular Weight

392.5 g/mol

IUPAC Name

6-[4-(2-tert-butyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl]-9-methylpurine

InChI

InChI=1S/C21H28N8/c1-21(2,3)20-25-15-7-5-6-14(15)17(26-20)28-8-10-29(11-9-28)19-16-18(22-12-23-19)27(4)13-24-16/h12-13H,5-11H2,1-4H3

InChI Key

UHRQVQKJMNGCBO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NC2=C(CCC2)C(=N1)N3CCN(CC3)C4=NC=NC5=C4N=CN5C

Origin of Product

United States

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